molecular formula C21H28ClN3O4S B2383657 Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride CAS No. 1216695-67-8

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride

Cat. No.: B2383657
CAS No.: 1216695-67-8
M. Wt: 453.98
InChI Key: VEQLBELOPKVHLR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride is a synthetic compound featuring a thiazole core linked to a 3-methoxyphenyl group, a piperazine ring, and a 4-oxobutanoate ester moiety. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for pharmaceutical applications.

Properties

IUPAC Name

ethyl 4-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S.ClH/c1-3-28-21(26)8-7-20(25)24-11-9-23(10-12-24)14-19-22-18(15-29-19)16-5-4-6-17(13-16)27-2;/h4-6,13,15H,3,7-12,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQLBELOPKVHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC(=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole core.

    Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.

    Esterification: The intermediate is then esterified with ethyl 4-chlorobutanoate under basic conditions to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H28ClN3O4S
  • Molecular Weight : 453.98 g/mol
  • Purity : Typically around 95%

The compound features a thiazole ring and a piperazine moiety, which are significant for its biological activity. The synthesis of this compound involves multi-step reactions that yield derivatives with diverse bioactive properties.

Antimicrobial Properties

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride exhibits notable antimicrobial activity. Research indicates that thiazole and piperazine derivatives often demonstrate significant antibacterial and antifungal effects. For example:

  • Thiazole Derivatives : Certain thiazole-substituted compounds have shown promising antibacterial and antifungal properties (Kokate & Patil, 2021).
  • Norfloxacin Derivatives : Compounds structurally similar to norfloxacin exhibit comparable antimicrobial efficacy (Menteşe et al., 2013).

Table 1 summarizes the antimicrobial activities observed in various studies:

Compound TypeActivity TypeReference
Thiazole SubstitutesAntibacterialKokate & Patil, 2021
Norfloxacin DerivativesAntimicrobialMenteşe et al., 2013
Methanone DerivativesModerate AntimicrobialMhaske et al., 2014

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Generally low solubility in water; however, it is soluble in alcohol and ether.
  • Distribution : The compound's distribution characteristics are influenced by its chemical structure.
  • Metabolism : Metabolic pathways remain to be fully characterized.
  • Excretion : Excretion routes are yet to be determined.

Understanding these parameters is crucial for evaluating the compound's potential therapeutic applications.

Case Studies

Several studies have explored the efficacy of thiazole and piperazine derivatives, indicating their potential in treating various conditions:

  • Antimicrobial Efficacy : A study demonstrated that derivatives containing thiazole exhibited effective inhibition against multiple bacterial strains (Kokate & Patil, 2021).
  • Anti-inflammatory Properties : Research on similar compounds highlighted their anti-inflammatory and analgesic properties, suggesting broader therapeutic uses (Abu‐Hashem et al., 2020).

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a piperazine-thiazole backbone with urea derivatives described in and . Key distinctions include:

  • Functional Groups: The target compound contains an ester group (4-oxobutanoate) and a 3-methoxyphenyl substituent, whereas analogs like 11a–11o feature urea linkages and diverse aryl substituents (e.g., trifluoromethyl, chloro, fluoro) .
  • Substituent Effects: The 3-methoxy group on the phenyl ring introduces electron-donating properties, contrasting with electron-withdrawing groups (e.g., -CF₃, -Cl) in compounds 11b, 11d, and 11k.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound (Ethyl 4-(4-...) HCl) Compound 11l (3-Methoxyphenyl Urea) Compound 11d (4-Trifluoromethyl Urea)
Molecular Weight ~550–600 (estimated) 496.3 (ESI-MS) 534.1 (ESI-MS)
Yield Not reported 85.2% 85.3%
Key Functional Groups Ester, 3-methoxyphenyl Urea, 3-methoxyphenyl Urea, 4-trifluoromethylphenyl
Solubility Enhanced (HCl salt) Moderate (neutral urea) Moderate (neutral urea)
  • Synthetic Efficiency: Yields for urea analogs (11a–11o) range from 83.7% to 88.2%, indicating robust synthetic routes for piperazine-thiazole derivatives .

Crystallographic Insights

reports a crystallographically characterized piperazine derivative with a fluorophenyl group and morpholine substituent. While distinct in structure, this highlights the conformational flexibility of piperazine-thiazole systems, which may influence the target compound’s binding modes .

Biological Activity

Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of pain management and cancer treatment. This article discusses the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole moiety, a piperazine ring, and an ethyl ester functional group. Its chemical formula can be represented as follows:

C18H24ClN3O3SC_{18}H_{24}ClN_{3}O_{3}S

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. Notably, it has been identified as a modulator of P2X3 receptors, which play a crucial role in pain signaling pathways. By inhibiting these receptors, the compound may provide analgesic effects, making it a candidate for pain relief therapies .

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Thiazole derivatives have also been reported to possess antimicrobial activity. The presence of electron-donating groups in the structure enhances their interaction with microbial targets, leading to effective inhibition of bacterial growth . This property may be beneficial in developing new antimicrobial agents.

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting neuroprotective properties of thiazole-containing compounds. These compounds may exert protective effects against neurodegenerative diseases by modulating inflammatory responses and oxidative stress pathways .

Data Summary

Activity Effect Mechanism References
Pain ReliefAnalgesic effectsP2X3 receptor modulation
AnticancerCytotoxicity against cancer cell linesInduction of apoptosis, cell cycle arrest
AntimicrobialInhibition of bacterial growthInteraction with microbial targets
NeuroprotectionProtective effects against neurodegenerationModulation of inflammation and oxidative stress

Case Studies

  • Analgesic Efficacy Study : A study evaluated the efficacy of thiazole derivatives in animal models of neuropathic pain. Results indicated a significant reduction in pain behaviors, suggesting potential for clinical application in pain management.
  • Antitumor Activity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations, highlighting its potential as a chemotherapeutic agent.
  • Microbial Inhibition Trials : A series of tests against various bacterial strains revealed that the compound exhibited comparable activity to standard antibiotics, indicating its potential as an alternative antimicrobial treatment.

Q & A

What synthetic methodologies are recommended for optimizing the yield of Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride?

Basic Research Focus : Synthesis route optimization.
Methodological Answer :

  • Stepwise Coupling : Prioritize sequential reactions to assemble the thiazole, piperazine, and ester moieties. For example, coupling 3-methoxyphenyl thiazole precursors with piperazine derivatives via reductive amination or nucleophilic substitution .
  • Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF or DCM) with catalysts like K2_2CO3_3 for SN2 reactions, as seen in analogous piperazine-thiazole syntheses .
  • Purification : Employ silica gel chromatography (EtOAc/petroleum ether gradients) and recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

How can researchers resolve contradictions in solubility and stability data for this compound under varying pH conditions?

Advanced Research Focus : Physicochemical profiling and data validation.
Methodological Answer :

  • pH-Dependent Solubility Studies : Use shake-flask methods with buffers (pH 1–10) and HPLC quantification. Compare results with computational predictions (e.g., pKa calculations via MarvinSketch) .
  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH, light exposure) and monitor degradation via LC-MS. Identify hydrolytic degradation pathways (e.g., ester cleavage) using fragmentation patterns .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in reported data, ensuring standardized protocols for dissolution and storage .

What advanced spectroscopic techniques are critical for confirming the stereochemical purity of the piperazine-thiazole core?

Basic Research Focus : Structural characterization.
Methodological Answer :

  • NMR Spectroscopy : Use 1^1H-1^1H COSY and 1^1H-13^13C HSQC to resolve coupling patterns in the piperazine ring and thiazole methyl group .
  • X-ray Crystallography : Determine absolute configuration by growing single crystals in methanol/ether and analyzing via synchrotron radiation (e.g., as in analogous piperazine derivatives ).
  • Chiral HPLC : Validate enantiomeric purity using a Chiralpak AD-H column and isocratic elution (hexane:isopropanol 90:10) .

How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?

Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., serotonin or dopamine receptors, common for piperazine-thiazole hybrids ).
  • QM/MM Simulations : Analyze electronic effects of substituents (e.g., 3-methoxy group) on binding energy using Gaussian 16 .
  • ADMET Prediction : Apply SwissADME to prioritize derivatives with improved bioavailability and reduced toxicity .

What experimental strategies mitigate byproduct formation during the alkylation of the piperazine moiety?

Basic Research Focus : Reaction mechanism and byproduct analysis.
Methodological Answer :

  • Controlled Alkylation : Use slow addition of alkylating agents (e.g., thiazol-2-ylmethyl chloride) at 0–5°C to minimize over-alkylation .
  • In-Situ Monitoring : Employ FT-IR or inline UV spectroscopy to detect intermediates and optimize reaction time .
  • Byproduct Identification : Isolate side products via preparative TLC and characterize using HRMS and 1^1H NMR .

How should researchers design in vitro assays to evaluate the compound’s metabolic stability in hepatic microsomes?

Advanced Research Focus : Pharmacokinetic profiling.
Methodological Answer :

  • Microsomal Incubation : Incubate with human liver microsomes (HLMs) and NADPH, sampling at 0, 15, 30, 60 min. Quantify parent compound via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Data Normalization : Express results as intrinsic clearance (CLint_{int}) using the substrate depletion method .

What strategies address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Advanced Research Focus : Translational research challenges.
Methodological Answer :

  • Bioavailability Studies : Compare plasma exposure (AUC) via IV and oral dosing in rodents. Use physiologically based pharmacokinetic (PBPK) modeling to predict human doses .
  • Tissue Distribution Imaging : Apply whole-body autoradiography with 14^14C-labeled compound to assess brain penetration or off-target accumulation .
  • Mechanistic Profiling : Validate target engagement using ex vivo receptor occupancy assays .

How can researchers standardize analytical methods for batch-to-batch consistency in academic settings?

Basic Research Focus : Quality control protocols.
Methodological Answer :

  • HPLC Method Validation : Establish retention time reproducibility (<2% RSD) and LOD/LOQ using ICH Q2(R1) guidelines .
  • Reference Standards : Cross-validate against certified materials (e.g., USP-grade piperazine derivatives ).
  • Forced Degradation : Include acid/base/oxidative stress conditions in stability-indicating assays .

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